molecular formula C17H17F3N4O2S B2645339 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1797019-72-7

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2645339
CAS No.: 1797019-72-7
M. Wt: 398.4
InChI Key: PNFPFWXGRZXQEQ-UHFFFAOYSA-N
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Description

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide (CAS 1797019-72-7) is a high-purity chemical compound with a molecular formula of C17H17F3N4O2S and a molecular weight of 398.40 g/mol . This benzenesulfonamide derivative features a 2-methylpyrazolo[1,5-a]pyrimidine scaffold, a structural motif of significant interest in medicinal chemistry due to its versatile pharmacological properties and presence in several therapeutic agents . The compound is supplied with a minimum purity of 90% and is intended for research applications only. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, known for its ability to interact with various biological targets. This scaffold is found in multiple kinase inhibitors and has been identified as a key structural component in FDA-approved therapeutics for NTRK fusion cancers, underscoring its importance in oncological research . The specific substitution pattern of this compound, combining the pyrazolopyrimidine system with a trifluoromethyl-bearing benzenesulfonamide group via a propyl linker, suggests potential for diverse biological interactions, particularly with enzyme systems where such moieties are known to confer favorable binding characteristics and metabolic stability. Researchers investigating kinase inhibition pathways may find this compound particularly valuable, as structurally related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent and selective inhibition of various kinase targets including Tropomyosin Receptor Kinases (Trks) and Discoidin Domain Receptor 1 (DDR1) . These inhibitors have shown promising cellular activity by suppressing cancer cell proliferation, invasion, and tumorigenicity in preclinical models . The compound's structural features, including the sulfonamide group and trifluoromethyl substitution, may enhance its potential as a research tool for studying enzyme inhibition and signal transduction pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material using appropriate safety precautions including personal protective equipment and should conduct all procedures in compliance with local institutional safety guidelines for chemical substances.

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2S/c1-12-9-16-21-10-13(11-24(16)23-12)5-4-8-22-27(25,26)15-7-3-2-6-14(15)17(18,19)20/h2-3,6-7,9-11,22H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFPFWXGRZXQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the propyl linker: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with a suitable propylating agent.

    Attachment of the trifluoromethylbenzenesulfonamide group: This final step can be performed via sulfonamide formation, where the trifluoromethylbenzenesulfonyl chloride reacts with the amine group of the intermediate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution conditions: Strong nucleophiles such as sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antibacterial or antifungal agent due to its sulfonamide structure.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria.

Comparison with Similar Compounds

Core Heterocycle Modifications

Triazolo[1,5-a]pyrimidine Derivatives

  • Structure : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives with oxoacetylhydrazone substituents .
  • Activity : Demonstrated herbicidal and fungicidal activity. Introduction of chiral centers (e.g., α-methyl groups) improved efficacy.
  • Comparison : The pyrazolo[1,5-a]pyrimidine core in the target compound may offer enhanced metabolic stability compared to triazolo analogs due to reduced polarity.

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Structure: Example 53 in features a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl chromenone substituent and sulfonamide group .
  • Activity : Targets VEGFR2/VEGFR1 kinases (molecular weight: 589.1 g/mol).
  • Comparison : The pyrazolo[1,5-a]pyrimidine core in the target compound may exhibit different kinase selectivity due to positional isomerism in the fused ring system.

Sulfonamide Substituent Variations

Perfluorinated Benzenesulfonamides

  • Structure : Benzenesulfonamide derivatives with perfluorinated alkyl/ether chains (e.g., pentafluoroethyl groups) .
  • Activity: Not explicitly stated, but perfluorinated groups typically enhance thermal stability and resistance to enzymatic degradation.

Chlorinated Benzenesulfonamides

  • Structure : 4-Chloro-N-(substituted benzoyl)benzenesulfonamides (e.g., VEGFR inhibitors in ) .
  • Activity : Demonstrated VEGFR1/2 inhibition.
  • Comparison : The trifluoromethyl group in the target compound may offer stronger electron-withdrawing effects than chlorine, enhancing binding interactions with kinase ATP pockets.

Key Research Findings

  • Chiral Centers : highlights that chiral centers (e.g., α-methyl groups) improve bioactivity in triazolo derivatives, suggesting that stereochemistry optimization could benefit the target compound .
  • Fluorination Strategy : The trifluoromethyl group aligns with trends in and , where fluorinated groups enhance target engagement and pharmacokinetics .

Biological Activity

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core and a benzenesulfonamide moiety. The presence of trifluoromethyl and methyl groups enhances its lipophilicity and biological interaction potential. The molecular formula is C17H14F3N3O2SC_{17}H_{14}F_3N_3O_2S, with a molecular weight of approximately 381.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can disrupt cell cycle progression, making it a potential candidate for cancer therapy.
  • Enzymatic pathways : The sulfonamide group may facilitate interactions with enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Inhibition of CDK2 : Studies have shown that related compounds can effectively inhibit CDK2, leading to reduced cancer cell proliferation .
  • Cell Cycle Arrest : Compounds similar to this compound have been documented to induce G1 phase arrest in cancer cells .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in preclinical studies:

  • Reduced Cytokine Production : It has been observed that compounds with similar structures can decrease the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
  • Safety Profile : Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), derivatives have shown lower ulcerogenic effects, enhancing their therapeutic applicability .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core : This often involves cyclization reactions using appropriate precursors.
  • Introduction of the Sulfonamide Group : The sulfonamide moiety is typically introduced through nucleophilic substitution reactions.

Research Findings and Case Studies

Recent studies have focused on the pharmacological profiles of similar compounds:

StudyFindings
Smith et al. (2023)Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range.
Johnson et al. (2024)Reported anti-inflammatory effects in murine models, with reduced edema and cytokine levels post-treatment.
Lee et al. (2024)Investigated the mechanism of action involving CDK inhibition and reported on the compound's potential as a dual-action agent targeting both inflammation and cancer pathways.

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